molecular formula C16H20N6O B6460158 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine CAS No. 2548987-48-8

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine

Numéro de catalogue: B6460158
Numéro CAS: 2548987-48-8
Poids moléculaire: 312.37 g/mol
Clé InChI: TZBTZQHYAKMBCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 6 and a piperazine linker connected to a cyclopenta[d]pyrimidine moiety. This structure combines rigidity from the fused cyclopentane ring with the flexibility of the piperazine group, making it a candidate for targeting enzymes or receptors requiring both conformational stability and dynamic binding interactions.

Propriétés

IUPAC Name

4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-23-15-9-14(18-11-19-15)21-5-7-22(8-6-21)16-12-3-2-4-13(12)17-10-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBTZQHYAKMBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the addition of the methoxypyrimidine group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demands of pharmaceutical and chemical industries, ensuring consistent quality and supply.

Analyse Des Réactions Chimiques

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural motifs with derivatives reported in recent patents and synthetic studies. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological relevance.

Table 1: Structural and Functional Comparison of Selected Analogous Compounds

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 6-methoxy pyrimidine, cyclopenta[d]pyrimidin-4-yl piperazine C₁₆H₂₀N₈O ~356.4 (calculated) Combines rigid cyclopenta ring with flexible piperazine; potential kinase target
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxol, pyrido-pyrimidinone, piperazine C₁₉H₁₈N₄O₃ 350.37 Enhanced metabolic stability via benzodioxol; pyrido-pyrimidinone core
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Methylpiperazine, pyrazino-pyrimidinone C₁₂H₁₅N₅O 245.28 Improved solubility via methylpiperazine; likely targets adenosine receptors
4-(7-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)benzonitrile Cyclopenta[d]pyrimidine hydroxy, benzonitrile C₁₅H₁₃N₅O 279.30 Hydroxy group may enhance metabolic clearance; benzonitrile for π-π stacking
2-(4-{2-tert-Butylcyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine tert-Butyl, trifluoromethyl pyrimidine C₂₀H₂₅F₃N₆ 406.45 Bulky tert-butyl and electron-withdrawing CF₃ groups for enhanced binding

Key Findings:

Substituent Effects on Solubility and Binding: Piperazine derivatives with methyl or hydroxyethyl groups (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) exhibit improved solubility compared to the unsubstituted piperazine in the target compound . The trifluoromethyl group in the analog from enhances lipophilicity and target affinity, whereas the methoxy group in the target compound may favor hydrogen bonding .

Metabolic Stability :

  • The benzodioxol substituent in 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one likely reduces oxidative metabolism compared to the methoxy group in the target compound .

Pyrido- or pyrazino-fused analogs () offer planar structures suited for flat receptor surfaces .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.